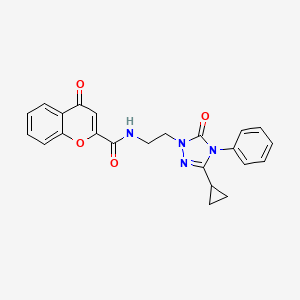

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 3, a phenyl group at position 4, and an ethyl linker connected to a 4-oxo-4H-chromene-2-carboxamide moiety. The chromene component introduces a fused benzopyran system, which may enhance π-π stacking interactions in biological targets. While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., thiophene- and thiadiazole-carboxamide derivatives) suggest synthetic routes involving carbodiimide-mediated coupling, as seen in pyrazole-carboxamide syntheses .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c28-18-14-20(31-19-9-5-4-8-17(18)19)22(29)24-12-13-26-23(30)27(16-6-2-1-3-7-16)21(25-26)15-10-11-15/h1-9,14-15H,10-13H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTPSFMTHFLLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole intermediate, which is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The chromene moiety is then introduced via a condensation reaction with salicylaldehyde derivatives under acidic or basic conditions. The final step involves coupling the triazole and chromene intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or chromene rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Triazole Derivatives

The target compound shares a 1,2,4-triazole core with 5-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide (CAS: 1396751-08-8, C18H17ClN4O2S , MW: 388.9) . Key differences include:

- Chromene vs. Thiophene : The chromene-2-carboxamide group replaces the thiophene-2-carboxamide, increasing molecular planarity and conjugation. This could enhance fluorescence properties or alter binding affinity in biological systems.

- Substituent Effects : The cyclopropyl and phenyl groups on the triazole ring are conserved, suggesting shared steric and electronic profiles.

Thiadiazole Derivatives

N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide replaces the chromene with a 4-methyl-1,2,3-thiadiazole group. The thiadiazole’s electron-deficient nature may reduce solubility compared to the chromene system .

Physicochemical Properties

While melting points, solubility, and spectral data for the target compound are unavailable, analogs provide insights:

- Melting Points : Pyrazole-carboxamide derivatives (e.g., 3a–3e in ) exhibit melting points between 123–183°C, influenced by substituent polarity and crystallinity. The chromene moiety’s rigidity may elevate the target compound’s melting point relative to thiophene analogs .

- Spectral Data: Similar compounds show diagnostic NMR signals for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 163–168 ppm in IR). Mass spectrometry (e.g., ESI-MS) would likely confirm the molecular ion peak at ~430–450 g/mol, assuming a formula of C22H19N5O4 .

Structural and Crystallographic Analysis

Tools like SHELXL () and WinGX () are critical for resolving crystal structures. The chromene moiety’s fused rings may promote tighter molecular packing than thiophene or thiadiazole analogs, affecting solubility and stability .

Data Tables

Table 1. Comparative Analysis of Structural Analogs

*Estimated based on structural analogy.

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole moiety that is known for diverse pharmacological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A review highlighted the broad spectrum of activity against various pathogens, including bacteria and fungi. The compound's triazole structure is pivotal in its interaction with biological targets, which may include enzyme inhibition mechanisms.

Table 1: Antimicrobial Activity of Related Triazole Compounds

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.125 |

| Compound B | Escherichia coli | 0.250 |

| N-(2-(3-cyclopropyl... | TBD | TBD |

Note: MIC values for N-(2-(3-cyclopropyl...) are yet to be determined in specific studies.

Anticancer Properties

The anticancer potential of N-(2-(3-cyclopropyl...) has been explored through various in vitro studies. The compound has shown promising results in inhibiting cancer cell proliferation. A study demonstrated that derivatives of triazole exhibited cytotoxic effects against several cancer cell lines, suggesting that structural modifications could enhance efficacy.

Case Study: Anticancer Screening

A multicellular spheroid screening identified a novel anticancer compound related to triazoles. The study found that modifications to the triazole ring significantly affected the cytotoxicity against cancer cells, highlighting the importance of structure-activity relationships (SAR) in drug design.

The mechanism by which N-(2-(3-cyclopropyl...) exerts its biological effects may involve:

- Enzyme Inhibition : The triazole moiety could inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation, coupling, and purification. Key parameters for optimization include:

- Reagent Selection : Use coupling agents like EDC or DCC to enhance amide bond formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., cyclopropylamine addition) to minimize side reactions .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) isolates the target compound .

| Step | Key Parameters | Yield Optimization |

|---|---|---|

| Cyclocondensation | Reflux in ethanol, 12–24 h | 60–75% |

| Amide Coupling | EDC, room temperature, 48 h | 80–85% |

| Purification | Ethyl acetate/hexane (3:7) | Purity >95% |

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, e.g., cyclopropyl protons (δ 0.5–1.5 ppm) and chromene carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 446.4) .

- HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water gradient) .

Q. How do functional groups (e.g., triazole, chromene) influence the compound’s physicochemical properties?

Methodological Answer:

- Triazole Ring : Enhances metabolic stability and hydrogen-bonding capacity, affecting solubility (logP ≈ 2.1) .

- Chromene Carbonyl : Increases electrophilicity, enabling nucleophilic interactions in biological systems .

- Cyclopropyl Group : Reduces conformational flexibility, improving target selectivity .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and degradation pathways?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction mechanisms (e.g., hydrolysis of the triazole ring) .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict stability under physiological conditions .

- Degradation Studies : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies major degradants (e.g., oxidized chromene derivatives) .

| Parameter | Computational Tool | Outcome |

|---|---|---|

| Hydrolysis | Gaussian 16 | Activation energy: 25 kcal/mol |

| Solubility | COSMO-RS | logS: -3.2 (pH 7.4) |

Q. How can statistical experimental design resolve contradictions in biological activity data?

Methodological Answer:

- Response Surface Methodology (RSM) : Optimize assay conditions (e.g., pH, temperature) to reduce variability in IC50 measurements .

- Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., Hammett σ) with activity outliers .

- Validation : Replicate studies using orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. What mechanistic insights explain the compound’s unexpected selectivity in kinase inhibition assays?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Identify binding poses favoring hydrophobic interactions with kinase hinge regions (e.g., cyclopropyl group in ATP pocket) .

- Kinase Profiling : Use Eurofins KinaseScan® to compare inhibition profiles against 468 kinases, highlighting off-target effects on PIM1 and FLT3 .

- Mutagenesis : Replace key residues (e.g., Lys89 in FLT3) to validate binding mode .

Q. How can ADME properties be systematically evaluated for preclinical development?

Methodological Answer:

- Permeability : Caco-2 assay (Papp >1 × 10⁻⁶ cm/s) predicts intestinal absorption .

- Metabolic Stability : Incubate with human liver microsomes (HLM); t1/2 >60 min indicates low clearance .

- Toxicity : Ames test (OECD 471) and hERG patch-clamp assay (IC50 >10 µM) .

| ADME Parameter | Method | Result |

|---|---|---|

| Plasma Protein Binding | Equilibrium dialysis | 92% bound |

| CYP Inhibition | Fluorogenic assay (CYP3A4) | IC50 = 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.